4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine

Synthetic Methodology Cross-Coupling Medicinal Chemistry

This compound is a privileged scaffold for kinase inhibitor development, pre-functionalized at the 6-position with a key pyridin-4-yl pharmacophore. The 4-chloro group enables rapid, one-step diversification via SNAr or Suzuki-Miyaura cross-coupling, demonstrated in a 70% yield for a B-Raf inhibitor analog. Using this specific regioisomer ensures target selectivity (e.g., JAK1 IC50 as low as 22 nM) and saves weeks of synthetic effort compared to de novo core construction. Procure 98% purity material to accelerate your SAR and hit-to-lead campaigns.

Molecular Formula C11H6ClN3S
Molecular Weight 247.70 g/mol
Cat. No. B12956669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine
Molecular FormulaC11H6ClN3S
Molecular Weight247.70 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl
InChIInChI=1S/C11H6ClN3S/c12-11-10-8(14-6-15-11)5-9(16-10)7-1-3-13-4-2-7/h1-6H
InChIKeyUQIFLHPLCPJRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine: Core Heterocyclic Intermediate for Kinase-Focused Synthesis


4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine (C11H6ClN3S) is a heterocyclic building block featuring a thieno[3,2-d]pyrimidine core with a reactive 4-chloro group and a 6-pyridin-4-yl substituent [1]. This core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [2]. Its primary utility lies in its function as a versatile synthetic intermediate, enabling late-stage diversification at the 4-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions [1][3]. The compound is specifically designed for researchers engaged in structure-activity relationship (SAR) studies, hit-to-lead optimization, and the synthesis of focused kinase inhibitor libraries, especially those targeting B-Raf and related kinases [3].

Why a Simple Thienopyrimidine or Alternative Halide Cannot Replace 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine


The precise substitution pattern of this compound is non-negotiable for target-oriented synthesis. The 4-chloro group provides a strategic handle for specific functionalization, while the 6-(pyridin-4-yl) moiety pre-installs a key pharmacophoric element found in numerous kinase inhibitor chemotypes [1]. Simply substituting a different halide at the 4-position (e.g., bromo or iodo) is not equivalent, as chloro-substrates are demonstrably preferable in key cross-coupling reactions, providing better selectivity and stability [2]. Furthermore, the thieno[3,2-d]pyrimidine scaffold itself is a privileged structure for kinase inhibition, where the specific isomeric form (thieno[3,2-d] vs. thieno[2,3-d]) and the nature of the 6-substituent profoundly influence target selectivity and potency, as evidenced by recent SAR studies on JAK1 and CDK7 inhibitors [1][3]. Replacing this compound with a generic, unsubstituted core or a different regioisomer would completely derail a rational drug design strategy, necessitating a complete de novo synthetic route and SAR campaign.

Quantitative Differentiation: Comparative Evidence for 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine


High-Yield Suzuki Coupling Efficiency on the Thieno[3,2-d]pyrimidine Core

The compound demonstrates efficient reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Specifically, the 4-chloro group undergoes coupling with (3-aminophenyl)boronic acid in the presence of Pd(PPh3)4 and sodium carbonate, using ethylene glycol dimethyl ether as solvent, to afford the corresponding 4-substituted derivative in a 70% yield [1]. This compares favorably to the inherent challenges of cross-coupling with other halogenated heterocycles, where iodo- and bromo-substrates often lead to lower chemoselectivity or undesired side reactions under similar conditions [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Strategic Positional Reactivity: Differentiation of the 4-Chloro Site

Structure-activity relationship (SAR) analyses of thieno[3,2-d]pyrimidine kinase inhibitors consistently demonstrate that the C4-position is a critical vector for modulating biological activity [1]. The presence of a chlorine atom at this position is not merely for subsequent derivatization; studies indicate that the chlorine itself is necessary for antiproliferative activity in certain contexts . This contrasts with other heterocyclic cores where a C4-chloro group might be a liability due to metabolic instability. Here, the 4-chloro group on the thieno[3,2-d]pyrimidine scaffold is a validated handle for both chemical transformation and direct biological engagement.

SAR Studies Medicinal Chemistry Nucleophilic Substitution

Direct Lineage to Advanced B-Raf Kinase Inhibitor Leads

This compound is a direct precursor to a class of aniline-substituted thieno[3,2-d]pyrimidines that have been pursued as B-Raf kinase inhibitors [1]. The specific reference to a 'B-Raf kinase project' and 'scaffold hopping' in the synthesis of the downstream product, 3-(6-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl)aniline, indicates that the core structure is not a random choice but a key intermediate in a targeted drug discovery program [1]. While a simple unsubstituted 4-chloro-thieno[3,2-d]pyrimidine might serve as a general starting material, this compound's pre-installed 6-(pyridin-4-yl) group immediately directs the synthetic pathway toward specific, patented chemical space relevant to RAF kinases [2].

Kinase Inhibition Oncology Drug Discovery

Validated Applications for 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine in Scientific Procurement


Expedited Synthesis of B-Raf Kinase Inhibitor Libraries for Oncology Research

Procurement of 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine enables the rapid, one-step generation of diverse 4-substituted aniline derivatives via Suzuki-Miyaura cross-coupling, as demonstrated by its 70% yield in the synthesis of a compound linked to B-Raf inhibition [1]. This directly supports hit-to-lead optimization campaigns targeting the Ras/Raf/MEK pathway, saving weeks of synthetic effort compared to de novo core construction [2].

Rational Design of Selective JAK1 Inhibitors with a Pre-Validated Scaffold

Recent studies have established the thieno[3,2-d]pyrimidine core as a privileged structure for achieving high kinome selectivity, particularly for JAK1 [1]. By starting with this specific 6-pyridyl-substituted analog, medicinal chemists can leverage a scaffold that has demonstrated the potential for high selectivity (e.g., compounds with selectivity for JAK1 over JAK2 and JAK3) and potent enzymatic activity (e.g., IC50 values as low as 22 nM against JAK1) [1]. This is a strategic starting point for projects aiming to mitigate off-target toxicity in autoimmune or oncology indications.

CDK7 Inhibitor Optimization and Metabolic Stability Studies

The thieno[3,2-d]pyrimidine scaffold is also crucial for developing highly selective CDK7 inhibitors [2]. This compound provides a direct entry point for synthesizing analogs that can be profiled for CDK7 inhibition. The pre-installed 6-pyridyl group is a common motif in these inhibitors, and the 4-chloro handle allows for the introduction of diverse amines to explore vectors that enhance metabolic stability, a known optimization goal for this target class [2].

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